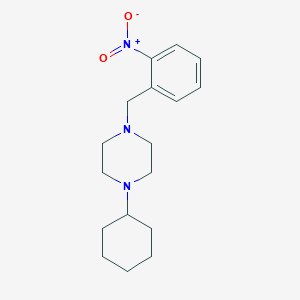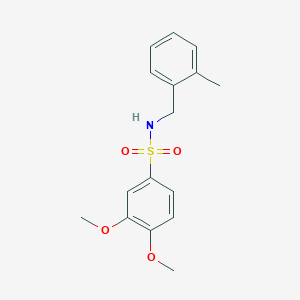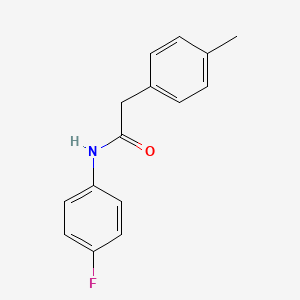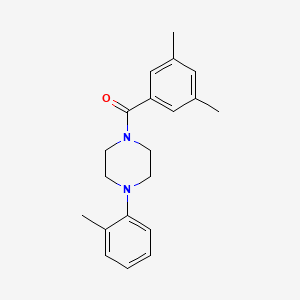![molecular formula C18H16O2 B5802636 [4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5802636.png)
[4-(1-naphthylmethoxy)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1-naphthylmethoxy)phenyl]methanol, also known as NMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. NMP is a white crystalline powder that is soluble in organic solvents and has a melting point of 129-131°C. In
Mecanismo De Acción
The mechanism of action of [4-(1-naphthylmethoxy)phenyl]methanol is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. For example, [4-(1-naphthylmethoxy)phenyl]methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. [4-(1-naphthylmethoxy)phenyl]methanol has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus.
Biochemical and Physiological Effects:
[4-(1-naphthylmethoxy)phenyl]methanol has been shown to have a variety of biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis in cancer cells, and the inhibition of viral replication. [4-(1-naphthylmethoxy)phenyl]methanol has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-(1-naphthylmethoxy)phenyl]methanol in lab experiments is its high solubility in organic solvents, which makes it useful as a solvent and reagent in organic synthesis. [4-(1-naphthylmethoxy)phenyl]methanol is also relatively inexpensive and easy to synthesize, which makes it accessible to researchers with limited resources. However, one limitation of using [4-(1-naphthylmethoxy)phenyl]methanol is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on [4-(1-naphthylmethoxy)phenyl]methanol. For example, further studies could be conducted to elucidate the mechanism of action of [4-(1-naphthylmethoxy)phenyl]methanol and to identify its molecular targets. Additionally, studies could be conducted to investigate the potential therapeutic applications of [4-(1-naphthylmethoxy)phenyl]methanol in various disease models, such as cancer and viral infections. Finally, research could be conducted to develop new synthetic methods for [4-(1-naphthylmethoxy)phenyl]methanol and to optimize its properties for specific applications.
Métodos De Síntesis
[4-(1-naphthylmethoxy)phenyl]methanol can be synthesized through a variety of methods, including the reaction of 4-bromophenylmethanol with 1-naphthol in the presence of a base, or the reaction of 4-bromoanisole with 1-naphthol in the presence of a palladium catalyst. These methods have been optimized to produce high yields of [4-(1-naphthylmethoxy)phenyl]methanol with good purity.
Aplicaciones Científicas De Investigación
[4-(1-naphthylmethoxy)phenyl]methanol has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, [4-(1-naphthylmethoxy)phenyl]methanol has been shown to have antitumor, anti-inflammatory, and antiviral activities. In organic synthesis, [4-(1-naphthylmethoxy)phenyl]methanol can be used as a reagent in the synthesis of complex organic molecules. In materials science, [4-(1-naphthylmethoxy)phenyl]methanol can be used as a solvent for the preparation of polymer thin films and as a dispersant for carbon nanotubes.
Propiedades
IUPAC Name |
[4-(naphthalen-1-ylmethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-12-14-8-10-17(11-9-14)20-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-11,19H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFKDUYVEUCZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Naphthalen-1-ylmethoxy)phenyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5802561.png)
![4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5802572.png)

![4-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B5802585.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-benzylacetamide](/img/structure/B5802589.png)
![ethyl 4-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B5802610.png)



![ethyl 2-[(methoxycarbonyl)amino]benzoate](/img/structure/B5802635.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5802643.png)

![N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)
